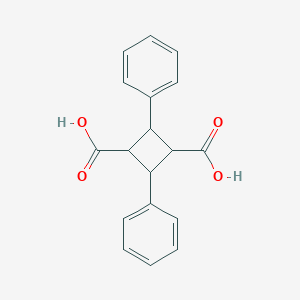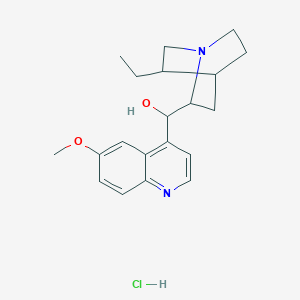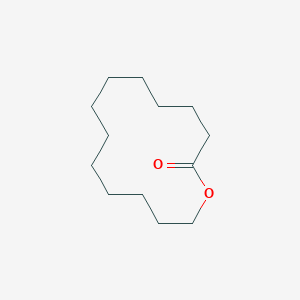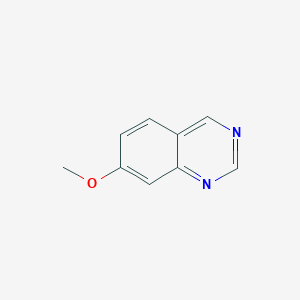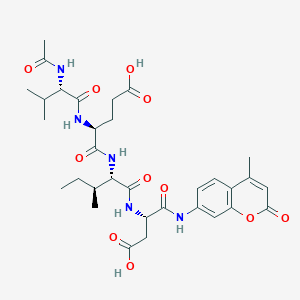
Ac-VEID-AMC
Übersicht
Beschreibung
Ac-VEID-AMC is a fluorescent substrate used for the determination of caspase-6 and related cysteine protease activities . It is based on the caspase-6 cleavage site in lamin A at amino acids VEID during apoptosis . It has also been reported to be cleaved by related proteases, including caspase-8 .
Molecular Structure Analysis
The molecular formula of Ac-VEID-AMC is C32H43N5O11 . Its average mass is 673.711 Da and its monoisotopic mass is 673.295898 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ac-VEID-AMC include its molecular weight of 674.00, and its excitation (Ex) and emission (Em) wavelengths are 380 nm and 460 nm respectively .
Wissenschaftliche Forschungsanwendungen
Caspase-6 Substrate
Ac-VEID-AMC is a fluorogenic substrate based on the caspase-6 cleavage site . Caspase-6 is an enzyme that plays a crucial role in programmed cell death, also known as apoptosis . The substrate is used in research to study the activity of caspase-6 and its role in apoptosis .
Apoptosis Research
Apoptosis is a form of programmed cell death that is crucial for the development and functioning of multicellular organisms . Ac-VEID-AMC is used in apoptosis research to study the mechanisms of cell death and the role of caspase-6 in this process .
Proteolysis Research
Proteolysis is the breakdown of proteins into smaller polypeptides or amino acids . Ac-VEID-AMC is used in proteolysis research to study the activity of caspase-6 and other related proteases .
Fluorescence Detection
Ac-VEID-AMC can be quantified by fluorescent detection of free AMC (also known as 7-amino-4-methylcoumarin), which is excited at 340-360 nm and emits at 440-460 nm . This makes it a useful tool in fluorescence microscopy and other fluorescence-based techniques .
Enzyme Activity Studies
Ac-VEID-AMC is used in enzyme activity studies to measure the activity of caspase-6 and related proteases . It allows researchers to quantify enzyme activity and understand the role of these enzymes in various biological processes .
Drug Discovery and Development
Ac-VEID-AMC can be used in drug discovery and development processes. By studying the activity of caspase-6 and its role in apoptosis, researchers can identify potential drug targets for diseases where apoptosis plays a key role .
Wirkmechanismus
Target of Action
Ac-VEID-AMC is a fluorogenic substrate primarily targeted towards caspase-6 , a cysteine-aspartic protease that plays a crucial role in the execution phase of cell apoptosis . It has also been reported to be cleaved by related proteases, including caspase-8 .
Mode of Action
The compound interacts with its targets by serving as a substrate for caspase-6 and related cysteine proteases. The cleavage of Ac-VEID-AMC by these proteases results in the release of free AMC (7-amino-4-methylcoumarin), a fluorescent compound . This fluorescence can be quantified by detection at specific excitation and emission wavelengths (Ex=340-360 nm, Em=440-460 nm) .
Biochemical Pathways
The cleavage of Ac-VEID-AMC is part of the broader apoptotic pathway. Apoptosis, or programmed cell death, is a crucial process in development, immune response, and disease states like cancer. Caspases, including caspase-6, are central to this process, and their activity can be indicative of the progression of apoptosis .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in vivo using appropriate vehicles. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The cleavage of Ac-VEID-AMC by caspase-6 and related proteases, and the subsequent release of AMC, provides a measurable output of caspase activity. This can be used to monitor the progression of apoptosis in a given biological sample .
Action Environment
The action of Ac-VEID-AMC is likely influenced by various environmental factors, including the presence of other proteins, pH, and temperature. For instance, the compound’s fluorescence is detected after incubation at 37°C , suggesting that temperature is a key factor in its efficacy.
Safety and Hazards
Ac-VEID-AMC may be irritating to the mucous membranes and upper respiratory tract. It may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .
Relevant Papers
One relevant paper is “Mechanistic and Structural Understanding of Uncompetitive Inhibitors of Caspase-6” published in PLOS ONE . The paper discusses the discovery and characterization of a potent inhibitor of caspase-6 that acts by an uncompetitive binding mode. This mechanism of inhibition is unprecedented against this target class. The paper also mentions that while the inhibitor is exquisitely selective for caspase-6 over caspase-3 and -7, the compound’s inhibitory activity is also dependent on the amino acid sequence and P1’ character of the peptide substrate .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXIJZDGCJEANV-LFZGUJIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-VEID-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ac-VEID-AMC in studying apoptosis?
A1: Ac-VEID-AMC serves as a substrate for caspase-6, a protease involved in apoptosis. [] When caspase-6 cleaves the DEVD peptide sequence within Ac-VEID-AMC, it releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). This fluorescence can be measured to quantify caspase-6 activity, providing insights into the progression of apoptosis.
Q2: How does the use of Ac-VEID-AMC compare to other caspase substrates in studying apoptosis induced by lipopolysaccharide (LPS) and cycloheximide (CHX)?
A2: Research suggests that while several caspase substrates can be used to monitor apoptosis, they exhibit different kinetic properties and specificities. In a study using a macrophage-like cell line treated with LPS and CHX, Ac-VEID-AMC showed specific activity towards caspase-6-like activity. [] This activity increase was observed after caspase-3-like activity but before caspase-8-like activity, suggesting a specific order of caspase activation during apoptosis in this model. This highlights the importance of carefully selecting and interpreting results from different caspase substrates depending on the specific research context.
Q3: Can you elaborate on the significance of the timing of caspase activation observed in the study using Ac-VEID-AMC?
A3: The study observing the sequential activation of caspase-3-like, followed by caspase-6-like (detected using Ac-VEID-AMC), and then caspase-8-like activities suggests a complex cascade of caspase activation during apoptosis induced by LPS and CHX in macrophages. [] This information contributes to a deeper understanding of the apoptotic signaling pathways involved and highlights the potential for targeting specific caspases for therapeutic intervention in conditions where apoptosis plays a role.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



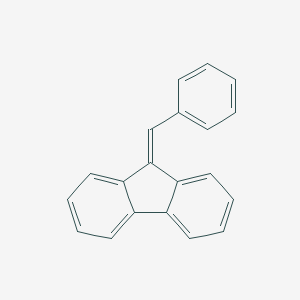
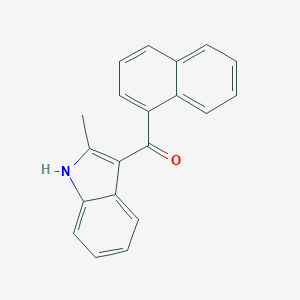



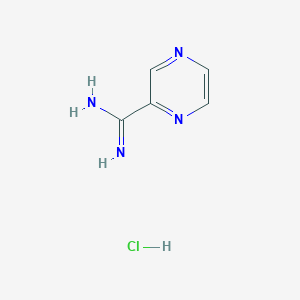
![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)

